Cas no 876721-15-2 (4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid)

4-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid is a heterocyclic carboxylic acid derivative featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenyl group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The oxadiazole moiety contributes to its stability and ability to participate in hydrogen bonding, while the butanoic acid side chain enhances solubility and reactivity for further functionalization. Its structural features make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The methoxy group further influences electronic properties, offering tunability for targeted interactions.
4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid structure
876721-15-2 structure
Product Name:4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid
CAS No:876721-15-2
MF:C13H14N2O4
MW:262.261263370514
MDL:MFCD06407632
CID:880598
PubChem ID:667316
Update Time:2025-06-10

4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid
    • 4-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-butyric acid
    • 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
    • CHEMBL1577938
    • 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butyric acid
    • 4-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoicacid
    • 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoicacid
    • DTXSID20349847
    • Z57674496
    • MFCD06407632
    • VS-01738
    • AKOS000112015
    • HMS2410J23
    • cid_667316
    • 876721-15-2
    • MLS-0006550.0001
    • MLS000042181
    • SMR000048679
    • BDBM39080
    • EN300-23631
    • BBL007858
    • ALBB-012731
    • G31071
    • STK723891
    • 1,2,4-oxadiazole-5-butanoic acid, 3-(4-methoxyphenyl)-
    • 4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid
    • MDL: MFCD06407632
    • Inchi: 1S/C13H14N2O4/c1-18-10-7-5-9(6-8-10)13-14-11(19-15-13)3-2-4-12(16)17/h5-8H,2-4H2,1H3,(H,16,17)
    • InChI Key: PUOYKXUDPRGQQQ-UHFFFAOYSA-N
    • SMILES: O1C(CCCC(=O)O)=NC(C2C=CC(=CC=2)OC)=N1

Computed Properties

  • Exact Mass: 262.09500
  • Monoisotopic Mass: 262.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 85.4Ų

Experimental Properties

  • Density: 1.258
  • Boiling Point: 482°C at 760 mmHg
  • Flash Point: 245.3°C
  • Refractive Index: 1.549
  • PSA: 85.45000
  • LogP: 2.15250

4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid

Comprehensive Overview of 4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid (CAS No. 876721-15-2)

The compound 4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid (CAS No. 876721-15-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a 1,2,4-oxadiazole ring linked to a 4-methoxyphenyl group and a butanoic acid side chain, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with biological targets, such as enzymes and receptors. This compound is often explored in the context of drug discovery and medicinal chemistry, where its derivatives could lead to novel therapeutics.

In recent years, the demand for heterocyclic compounds like 4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid has surged, driven by their versatility in small-molecule drug development. The 1,2,4-oxadiazole moiety, in particular, is known for its stability and ability to mimic peptide bonds, making it a valuable building block in pharmacophore design. Users searching for "oxadiazole derivatives in drug discovery" or "CAS 876721-15-2 applications" will find this compound highly relevant. Its synthesis and optimization are frequently discussed in academic journals, highlighting its role in addressing unmet medical needs.

From a chemical synthesis perspective, 4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid is typically prepared through multi-step reactions involving condensation and cyclization processes. The 4-methoxyphenyl group contributes to the compound's electronic properties, which can influence its binding affinity in biological systems. Researchers often investigate its structure-activity relationships (SAR) to optimize its efficacy. Queries such as "how to synthesize oxadiazole-based acids" or "SAR studies of CAS 876721-15-2" reflect the growing interest in its practical applications.

The compound's potential extends beyond pharmaceuticals. It is also studied in material science for its possible role in functional materials, such as organic semiconductors or sensors. Its aromatic and heterocyclic features make it a candidate for molecular engineering. Searches like "oxadiazole compounds in material science" or "CAS 876721-15-2 properties" underscore its interdisciplinary relevance. Additionally, its metabolic stability and bioavailability are critical factors evaluated in preclinical studies, aligning with the trend toward rational drug design.

In the context of green chemistry, efforts are underway to develop sustainable synthesis routes for 4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid. Researchers aim to minimize waste and reduce reliance on hazardous reagents, addressing the broader demand for eco-friendly chemical processes. Topics like "green synthesis of heterocycles" or "environmentally friendly oxadiazole production" resonate with this focus. The compound's scalability and purity are also key considerations for industrial applications.

As the scientific community continues to explore 4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid, its role in personalized medicine and targeted therapies is becoming increasingly apparent. The integration of computational chemistry tools, such as molecular docking and QSAR modeling, has accelerated its study. Popular search terms like "oxadiazole-based drug candidates 2024" or "CAS 876721-15-2 mechanism of action" reflect the dynamic nature of this field. With ongoing advancements, this compound is poised to contribute significantly to innovative therapeutic solutions.

In summary, 4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid (CAS No. 876721-15-2) represents a fascinating intersection of chemistry, biology, and materials science. Its multifaceted applications, from drug development to advanced materials, make it a subject of enduring interest. By addressing current research trends and user queries, this overview highlights its potential to shape future scientific breakthroughs.

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